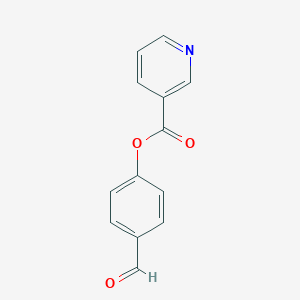

(4-formylphenyl) pyridine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEASBTFUQUJCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358151 | |

| Record name | nicotinic acid 4-formyl-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-72-3 | |

| Record name | 3-Pyridinecarboxylic acid, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | nicotinic acid 4-formyl-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formylphenyl Pyridine 3 Carboxylate and Analogous Structures

Esterification Approaches to (4-formylphenyl) pyridine-3-carboxylate Synthesis

The most direct route to this compound involves the formation of an ester bond between pyridine-3-carboxylic acid (nicotinic acid) and 4-hydroxybenzaldehyde (B117250). This transformation can be achieved through both classical and modern catalytic methods.

Conventional Esterification Protocols

Traditional methods for esterification provide reliable, albeit sometimes harsh, conditions for synthesizing the target compound. These protocols primarily involve activating the carboxylic acid to facilitate nucleophilic attack by the phenolic hydroxyl group.

Acid-Catalyzed Esterification (Fischer-Speier): This method involves reacting nicotinic acid with 4-hydroxybenzaldehyde in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com The reaction is typically performed at reflux temperatures with continuous removal of water to drive the equilibrium toward the ester product. google.com However, the basicity of the pyridine (B92270) nitrogen can lead to salt formation with the acid catalyst, potentially reducing its efficacy. orientjchem.org A cyclic process has been developed where the strong acid salt of a pyridine carboxylic acid ester itself acts as the catalyst for subsequent reactions. google.com

Acyl Chloride Method: A more reactive approach involves the conversion of nicotinic acid to its corresponding acyl chloride, nicotinoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with 4-hydroxybenzaldehyde in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. This method is often higher yielding and faster than direct acid-catalyzed esterification. nih.gov

Mixed Anhydride (B1165640) Method: Nicotinic acid can be activated by forming a mixed anhydride. For instance, reaction with 2-methyl-6-nitrobenzoic anhydride can generate a highly reactive intermediate that readily acylates 4-hydroxybenzaldehyde. This method has been shown to provide better yields than the acyl chloride method for the synthesis of other pyridine-carboxylate derivatives. nih.gov

Advanced Catalytic Systems for Ester Bond Formation

Modern synthetic chemistry offers a range of milder and more efficient catalytic systems for ester bond formation, which can be advantageous for substrates with sensitive functional groups like the aldehyde in 4-hydroxybenzaldehyde.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate esterification under mild conditions. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the alcohol. A nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction and improve yields.

Phosphonium and Uronium-Based Reagents: Coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming ester bonds, particularly in peptide synthesis, and can be applied to challenging esterifications. They operate under mild, basic, or neutral conditions, which is beneficial for preventing side reactions with the aldehyde group.

Solid Acid Catalysts: To overcome the issues associated with homogeneous acid catalysts like sulfuric acid, solid acid catalysts have been explored. For example, MoO₃/SiO₂ has been used as a bifunctional solid catalyst for the synthesis of methyl nicotinate, demonstrating the potential for heterogeneous catalysis in this area. orientjchem.org Such catalysts simplify product purification and can often be recycled.

Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄, p-TsOH | Reflux, water removal | Inexpensive reagents | Harsh conditions, potential side reactions, catalyst neutralization required google.com |

| Acyl Chloride | SOCl₂, (COCl)₂ | Two steps, base required | High reactivity, good yields nih.gov | Harsh reagents, generation of HCl |

| Mixed Anhydride | 2-methyl-6-nitrobenzoic anhydride | Mild conditions | Often provides better yields than acyl chloride method nih.gov | Stoichiometric use of activating agent |

| Carbodiimide Coupling | DCC, EDC / DMAP | Room temperature | Mild conditions, high yields | Stoichiometric byproducts (urea), cost |

| Solid Acid Catalyst | MoO₃/SiO₂ | Reflux | Catalyst is recyclable, easy work-up orientjchem.org | May require higher temperatures |

Synthetic Strategies Involving the Formyl Moiety

An alternative to direct esterification with 4-hydroxybenzaldehyde is to form the ester bond first using a precursor molecule and then introduce or unmask the formyl group in a subsequent step. This approach can be useful if the aldehyde is incompatible with the chosen esterification conditions.

Oxidation Pathways for Aldehyde Functionalization

This strategy involves the synthesis of a precursor ester, such as (4-methylphenyl) pyridine-3-carboxylate, followed by the selective oxidation of the benzylic methyl group to an aldehyde.

The synthesis of the (4-methylphenyl) pyridine-3-carboxylate precursor can be achieved using the esterification methods described in section 2.1 with 4-methylphenol (p-cresol) as the starting material. The subsequent oxidation requires a reagent that is selective for the benzylic C-H bonds without affecting the electron-rich aromatic rings or the ester group.

Common reagents for this transformation include:

Manganese Dioxide (MnO₂): An effective and mild oxidant for benzylic and allylic alcohols, but its use for direct oxidation of benzylic methyl groups to aldehydes can be less efficient.

Selenium Dioxide (SeO₂): A classic reagent for the oxidation of benzylic methyl groups. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

Ceric Ammonium (B1175870) Nitrate (CAN): CAN can be used for the oxidation of methylarenes to benzaldehydes, often proceeding through a radical mechanism.

Chemo- and Regioselective Derivatization of the Formyl Group

Once this compound is synthesized, the formyl group serves as a versatile handle for further molecular elaboration. The key challenge is to perform reactions on the aldehyde without affecting the ester linkage or the pyridine ring.

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction using a phosphorus ylide. This allows for the introduction of a variety of vinyl groups.

Reductive Amination: The formyl group can be transformed into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) in the presence of a weak base yields α,β-unsaturated products.

Henry Reaction: The nitroaldol reaction with a nitroalkane provides a β-nitro alcohol, which is a precursor to amino alcohols or α,β-unsaturated nitro compounds.

Pyridine Ring Synthesis and Functionalization Relevant to this compound Scaffolds

Instead of forming the ester bond last, synthetic strategies can focus on constructing the pyridine ring with the necessary substituents already in place or positioned for later conversion.

Pyridine Ring Synthesis

Several classical methods allow for the construction of substituted pyridine rings that could serve as precursors to the target molecule. numberanalytics.com

Hantzsch Dihydropyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which can then be oxidized to the aromatic pyridine. By choosing the appropriate β-ketoester, a carboxylate group can be installed at the 3-position. The aldehyde component could potentially be 4-formylbenzaldehyde, although protection of one aldehyde group might be necessary.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It offers a flexible route to polysubstituted pyridines.

[3+3] Annulation: Oxidative one-pot sequential reactions of inactivated saturated ketones with electron-deficient enamines (β-enaminoesters) can afford pyridine-3-carboxylates through a cascade process involving Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org

Table 2: Overview of Selected Pyridine Synthesis Methods

| Synthesis Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | 1,4-Dihydropyridines (oxidized to pyridines) | wikipedia.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl | Polysubstituted Pyridines | baranlab.org |

| [3+3] Annulation | Saturated ketone, β-enaminoester | Pyridine-3-carboxylates | organic-chemistry.org |

| Bönnemann Cyclization | Nitrile, Alkyne (2 eq.) | Substituted Pyridines | numberanalytics.com |

Pyridine Ring Functionalization

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This is particularly relevant for introducing the (4-formylphenyl) group onto a pyridine-3-carboxylate scaffold.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For example, a Suzuki coupling between a 4-halopyridine-3-carboxylate ester (e.g., bromo or iodo) and 4-formylphenylboronic acid could be a highly efficient route to the final product. Palladium catalysts are commonly employed for such transformations.

Direct C-H Functionalization: Emerging methods in C-H functionalization offer ways to directly couple aryl groups to the pyridine ring without prior halogenation. rsc.org While functionalization at the C2 position of pyridine is common due to the directing effect of the nitrogen atom, selective C4-functionalization can be challenging but is an active area of research. nih.gov These methods often require specific directing groups or catalytic systems to achieve the desired regioselectivity.

Multicomponent Reaction Methodologies for Pyridine Core Construction

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple precursors. nih.govresearchgate.netrsc.org These one-pot processes reduce waste, time, and cost compared to traditional linear syntheses. rsc.org Several MCRs are particularly well-suited for constructing the pyridine nucleus.

The Hantzsch pyridine synthesis , first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Variations of this method are widely used to create a range of functionalized pyridines. acsgcipr.org

Another significant approach is the Guareschi-Thorpe reaction , which, along with similar methods like the Bohlmann-Rahtz synthesis, builds the pyridine ring directly without the need for a separate oxidation step. acsgcipr.org These reactions often involve the condensation of β-dicarbonyl compounds (or their equivalents) with cyanoacetamides or other activated nitriles in the presence of an amine. acsgcipr.org

Modern advancements in MCRs for pyridine synthesis often employ novel catalysts and reaction conditions to improve yields and broaden the scope of accessible structures. For instance, a one-pot, four-component reaction has been developed using p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate to produce highly substituted pyridines. nih.gov This method highlights the efficiency of MCRs in rapidly assembling complex pyridine scaffolds. nih.gov Similarly, a three-component synthesis based on the Diels-Alder reactions of 2-azadienes, formed via a catalytic intermolecular aza-Wittig reaction, provides rapid access to diverse pyridine structures. nih.gov

| Reaction Type | Key Reactants | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonium acetate | Thermal or microwave heating; often requires subsequent oxidation | One of the first and most common MCRs for pyridine synthesis. wikipedia.orgtaylorfrancis.com | wikipedia.org |

| Guareschi-Thorpe Reaction | β-dicarbonyl compound, Cyanoacetamide, Amine | Condensation/elimination | Directly yields the aromatic pyridine ring. acsgcipr.org | acsgcipr.org |

| Four-Component Pyridine Synthesis | 4-formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation (2-7 min) or conventional heating (6-9 h) | Excellent yields (82-94%) and short reaction times under microwave conditions. nih.gov | nih.gov |

| Aza-Wittig/Diels-Alder Sequence | Aryl aldehyde, α,β-unsaturated acid, Enamine | Two-pot process involving catalytic aza-Wittig and subsequent Diels-Alder reaction | Provides access to diverse tri- and tetrasubstituted pyridines. nih.gov | nih.gov |

Cross-Coupling Approaches for Aryl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for linking aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is one of the most widely used methods due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. nih.govresearchgate.netlibretexts.org

This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of structures analogous to this compound, this could involve coupling a pyridine boronic acid with a 4-formylphenyl halide or vice versa. The choice of catalyst, ligands, and base is crucial for achieving high yields, especially when dealing with heteroaromatic substrates. acs.orgorganic-chemistry.org For example, catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective for these transformations. cdnsciencepub.comresearchgate.net

Recent innovations have expanded the scope of Suzuki couplings to include more challenging substrates. A decarbonylative Suzuki cross-coupling has been developed that directly pairs widely available heterocyclic carboxylic acids with arylboronic acids, offering a powerful alternative to using heteroaryl halides. nih.gov This method is particularly relevant for synthesizing biaryls from pyridine-3-carboxylic acid. nih.gov Furthermore, direct arylation techniques, which form the aryl-pyridine bond by activating a C-H bond on one of the coupling partners, represent an increasingly attractive alternative to traditional cross-coupling by reducing the need for pre-functionalized starting materials. acs.org

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | High functional group tolerance, mild conditions, readily available reagents. nih.govlibretexts.org | nih.gov |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride (B91410) + Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | Effective for synthesizing 2-arylpyridines. cdnsciencepub.com | cdnsciencepub.com |

| Decarbonylative Suzuki Coupling | Heterocyclic Carboxylic Acid + Aryl Boronic Acid | Pd(OAc)₂ / Ligand | Allows direct use of carboxylic acids, avoiding halide intermediates. nih.gov | nih.gov |

| Direct Arylation | Pyridine N-Oxide + Aryl Bromide | Palladium catalyst | Avoids the need for organometallic pyridine reagents. acs.org | acs.org |

Sustainable and Green Chemistry Aspects in Pyridine Carboxylate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. citedrive.comresearchgate.net The synthesis of pyridine carboxylates is an area where these principles have been successfully applied.

Multicomponent reactions are inherently green due to their high atom economy and reduction in the number of synthetic steps and purification processes. nih.govrsc.org When coupled with sustainable techniques like microwave irradiation, the environmental benefits are further enhanced. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govwikipedia.org

The choice of catalyst and solvent also plays a critical role in the sustainability of a synthesis. There is a growing focus on replacing traditional heavy metal catalysts with more benign and abundant alternatives, such as iron. rsc.org For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org The use of environmentally friendly solvents like water or ethanol, or even performing reactions under solvent-free conditions, further contributes to the green credentials of a synthetic protocol. wikipedia.orgresearchgate.net Some MCRs for pyridine derivatives have been optimized to proceed in aqueous media. researchgate.net

Furthermore, the use of bio-derived and renewable resources as catalysts or starting materials is a key aspect of sustainable chemistry. rsc.orgresearchgate.net Pyridine-2-carboxylic acid, which can be derived from L-tryptophan, has been employed as an efficient and recyclable organocatalyst for MCRs, demonstrating the potential of biomass-derived chemicals in enhancing the sustainability of organic synthesis. rsc.orgrsc.org Another innovative approach involves the electrochemical carboxylation of pyridines using CO₂, a renewable C1 source, to directly synthesize nicotinic acid derivatives. researchgate.net

| Green Approach | Description | Example Application | Benefit | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions instead of conventional methods. | Four-component synthesis of pyridine derivatives. nih.gov | Reduced reaction time (e.g., 7 min vs. 6 h), increased yield (e.g., 93% vs. 84%). nih.gov | nih.govwikipedia.org |

| Use of Greener Catalysts | Employing catalysts based on abundant and non-toxic metals like iron, or using organocatalysts. | FeCl₃-catalyzed cyclization for symmetrical pyridines. rsc.org | Avoids hazardous and expensive heavy metals like palladium. | rsc.org |

| Bio-Derived Catalysts | Utilizing catalysts derived from renewable biological sources. | Pyridine-2-carboxylic acid as a catalyst for MCRs. rsc.org | Renewable, low cost, and often recyclable. rsc.orgrsc.org | rsc.orgrsc.org |

| Alternative Solvents/Conditions | Using water as a solvent or performing reactions under solvent-free conditions. | Hantzsch synthesis in aqueous micelles under ultrasonic irradiation. wikipedia.org | Reduces use of volatile organic compounds (VOCs). | wikipedia.orgresearchgate.net |

| Use of CO₂ | Utilizing carbon dioxide as a renewable C1 feedstock. | Electrochemical or copper-catalyzed C4-selective carboxylation of pyridines. researchgate.netchemistryviews.org | Valorization of a greenhouse gas into value-added chemicals. | chemistryviews.org |

Advanced Spectroscopic and Analytical Characterization of 4 Formylphenyl Pyridine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional correlation techniques, a detailed picture of the atomic connectivity and chemical environment of (4-formylphenyl) pyridine-3-carboxylate can be constructed.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and phenyl rings, as well as the aldehyde proton. The expected chemical shifts (δ) are influenced by the electronic effects of the ester and aldehyde functionalities, and the aromatic nature of the rings.

The aldehyde proton is expected to be the most downfield-shifted signal, typically appearing around 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring will display characteristic shifts and coupling patterns. The proton at the 2-position of the pyridine ring is anticipated to be the most deshielded among the pyridine protons, appearing at approximately 9.3 ppm. The proton at the 6-position is expected around 8.8 ppm, and the proton at the 4-position around 8.4 ppm. The proton at the 5-position will likely resonate around 7.5 ppm.

The protons on the 4-formylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the formyl group are expected to resonate around 8.0 ppm, while the two protons ortho to the ester oxygen will likely appear around 7.4 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.1 | Singlet | - |

| Pyridine-H2 | 9.3 | Doublet of doublets | ~2.0, 0.8 |

| Pyridine-H6 | 8.8 | Doublet of doublets | ~4.8, 1.8 |

| Pyridine-H4 | 8.4 | Doublet of doublets | ~8.0, 1.8 |

| Pyridine-H5 | 7.5 | Doublet of doublets | ~8.0, 4.8 |

| Phenyl-H (ortho to CHO) | 8.0 | Doublet | ~8.5 |

| Phenyl-H (ortho to O) | 7.4 | Doublet | ~8.5 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbons of the aldehyde and ester groups are expected to be the most downfield signals. The aldehyde carbon is predicted to appear around 192 ppm, while the ester carbonyl carbon is expected around 164 ppm.

The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region (typically 120-155 ppm). The chemical shifts will be influenced by the positions of the substituents. For the pyridine ring, the carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the carboxylate group (C3) will have distinct chemical shifts. Similarly, for the phenyl ring, the carbon attached to the formyl group and the carbon attached to the ester oxygen will be readily distinguishable from the other phenyl carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 192 |

| Ester C=O | 164 |

| Pyridine-C2 | 154 |

| Pyridine-C6 | 151 |

| Pyridine-C4 | 138 |

| Pyridine-C3 | 128 |

| Pyridine-C5 | 124 |

| Phenyl-C (ipso to O) | 155 |

| Phenyl-C (ipso to CHO) | 137 |

| Phenyl-C (ortho to CHO) | 131 |

| Phenyl-C (ortho to O) | 123 |

Correlation and Multidimensional NMR Techniques

To confirm the assignments made from the 1D NMR spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring (H4-H5, H5-H6) and on the phenyl ring. sdsu.edu

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine-3-carboxylate and the 4-formylphenyl fragments. For example, a correlation between the phenyl protons ortho to the ester oxygen and the ester carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (C₁₃H₉NO₃), the calculated exact mass of the molecular ion [M]⁺ is 227.0582 g/mol . epa.gov An HRMS experiment, typically using electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value very close to the calculated value of 228.0655. This high accuracy allows for the confident determination of the elemental formula.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 228.0655 |

| [M+Na]⁺ | 250.0475 |

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov An LC-MS analysis of this compound would serve two primary purposes: to assess the purity of the compound and to provide further structural information through fragmentation analysis (MS/MS).

In an LC-MS experiment, a solution of the compound is injected into an LC system, where it passes through a chromatographic column that separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the mass spectrum of this peak matching the expected molecular weight.

By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a tandem mass spectrum (MS/MS) can be obtained. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of the formyl group (CHO), the cleavage of the ester bond, and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the ester group, the formyl group, and the pyridine ring.

Vibrational Analysis of Ester Carbonyl (C=O) and C-O Bonds

The ester functional group in this compound gives rise to two prominent and characteristic absorption bands in the IR spectrum. The most intense and readily identifiable of these is the carbonyl (C=O) stretching vibration. Due to the electronegativity of the oxygen atoms and the double bond character, this bond has a strong dipole moment, resulting in a significant absorption peak. For aromatic esters, this stretching vibration typically appears in the range of 1740-1720 cm⁻¹. The exact position of this peak can be influenced by conjugation with the aromatic pyridine ring, which may slightly lower the frequency.

In addition to the C=O stretch, the ester group is characterized by C-O stretching vibrations. There are typically two C-O stretching bands, corresponding to the C-O-C asymmetric and symmetric stretching modes. These absorptions are found in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹. The asymmetric C-O stretch usually appears as a strong band between 1250 and 1150 cm⁻¹, while the symmetric stretch is typically weaker and located between 1150 and 1000 cm⁻¹. libretexts.org The presence of these distinct bands provides strong evidence for the ester linkage in the molecule.

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1740-1720 | Strong, Sharp |

| C-O (Asymmetric) | Stretching | 1250-1150 | Strong |

| C-O (Symmetric) | Stretching | 1150-1000 | Medium to Weak |

This table presents typical IR absorption frequencies for the ester functional group based on established spectroscopic data. libretexts.org

Characteristic Absorptions of the Pyridine Ring and Formyl Group

The pyridine ring, a heteroaromatic system, exhibits several characteristic absorption bands. The C=C and C=N stretching vibrations within the ring typically appear in the region of 1600-1450 cm⁻¹. These bands can sometimes be complex due to the overlap of multiple vibrational modes. Furthermore, C-H stretching vibrations of the aromatic protons on the pyridine and phenyl rings are expected to be observed above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies, typically between 900 and 690 cm⁻¹, providing information about the substitution pattern of the aromatic rings.

The formyl group (-CHO) attached to the phenyl ring also has distinct IR absorptions. The C=O stretching of an aromatic aldehyde is highly characteristic and appears as a strong band, typically in the range of 1710-1685 cm⁻¹. This is often slightly lower than the ester C=O stretch due to conjugation with the phenyl ring. Another key feature of the formyl group is the C-H stretching vibration of the aldehyde proton. This usually appears as a pair of weak to medium bands in the region of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The presence of these two distinct C=O stretching bands (one for the ester and one for the formyl group) and the characteristic aldehydic C-H stretch are crucial for the structural confirmation of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Formyl C-H | Stretching | 2850-2820 and 2750-2720 | Weak to Medium |

| C=O (Formyl) | Stretching | 1710-1685 | Strong |

| Aromatic C=C and C=N | Ring Stretching | 1600-1450 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 900-690 | Medium to Strong |

This table summarizes the characteristic IR absorption frequencies for the pyridine ring and formyl group.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would be expected to reveal a dense packing arrangement, stabilized by a network of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. Given the functional groups present in the molecule, several types of intermolecular interactions are anticipated.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | Aromatic C-H, Formyl C-H | Carbonyl O, Ester O | 2.9 - 3.5 |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Pyridine Ring, Phenyl Ring | 3.3 - 3.8 (interplanar) |

This table outlines the expected intermolecular interactions and their typical geometric parameters in the solid state of this compound.

Identification of Supramolecular Synthons Involving Pyridine and Carboxylate Moieties

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. In the context of this compound, several synthons can be anticipated based on the functional groups present.

A prominent and well-established supramolecular heterosynthon is the one formed between a carboxylic acid and a pyridine ring. researchgate.net Although the molecule is an ester and not a carboxylic acid, the potential for hydrolysis or the presence of carboxylic acid impurities could lead to the formation of such synthons in a co-crystal or mixed crystal system. This heterosynthon consists of a pair of N-H···O and O-H···N hydrogen bonds, forming a cyclic motif. researchgate.net

Computational and Theoretical Investigations of 4 Formylphenyl Pyridine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-formylphenyl) pyridine-3-carboxylate, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in predicting its behavior in chemical reactions. Researchers could map out potential reaction pathways, identify transition states, and calculate activation energies. This would be particularly useful in understanding its synthesis, degradation, or its interaction with biological targets. For instance, DFT could elucidate the mechanism of nucleophilic attack at the formyl group or the ester carbonyl, providing a theoretical basis for its chemical transformations.

Conformational Landscape and Tautomeric Considerations

The three-dimensional shape of a molecule is crucial to its function. This compound possesses rotational freedom around the ester linkage and the bond connecting the two aromatic rings. A thorough computational analysis would involve scanning the potential energy surface to identify the most stable conformers. Understanding the conformational landscape is essential as different conformers can exhibit distinct physical and chemical properties.

Furthermore, while tautomerism is less likely in the ground state of this specific molecule, computational studies could explore the energetic favorability of any potential tautomers under different environmental conditions, such as in solution or in the presence of a catalyst.

Molecular Modeling of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and melting point. Molecular modeling techniques are essential for studying these non-covalent interactions.

Prediction and Analysis of Hydrogen Bonding Networks

The presence of oxygen and nitrogen atoms in this compound suggests its potential to participate in hydrogen bonding. The formyl oxygen, ester carbonyl oxygen, and the pyridine (B92270) nitrogen can all act as hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, in the presence of protic solvents or other molecules with O-H or N-H groups, it could form significant hydrogen bonding networks. Computational models could predict the geometry and strength of these interactions, which are critical in understanding its behavior in different chemical environments.

Characterization of π-π Stacking and Other Non-Covalent Interactions

The two aromatic rings in this compound—the phenyl and pyridine rings—are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings attract each other, play a significant role in the packing of molecules in the solid state and in their binding to other molecules. Advanced computational methods can be used to quantify the energy of these interactions and to determine the preferred stacking geometries (e.g., face-to-face or offset). Other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, would also be characterized to build a complete picture of the intermolecular forces at play.

Simulation of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying unknown compounds. For this compound, simulating its spectroscopic signatures would be a valuable exercise.

Theoretically calculated NMR (¹H and ¹³C) chemical shifts, obtained through methods like GIAO (Gauge-Including Atomic Orbital), could be compared with experimental spectra to confirm the molecular structure. Similarly, simulated infrared (IR) and Raman spectra could help in assigning the vibrational modes of the molecule, providing insights into its bonding and functional groups. The simulation of its UV-Vis spectrum, using time-dependent DFT (TD-DFT), would predict its electronic transitions and help to understand its photophysical properties.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational methods has become an invaluable tool for chemists in the structural elucidation of novel compounds. rsc.orgepa.gov Density Functional Theory (DFT) has emerged as a particularly robust method for calculating NMR chemical shifts and coupling constants, offering a balance between accuracy and computational cost. For a molecule such as this compound, a typical computational approach would involve an initial geometry optimization of the molecule's structure. This is commonly performed using a functional such as B3LYP with a suitable basis set, for instance, 6-31G(d,p), to find the lowest energy conformation of the molecule. biosynth.com

Following optimization, the NMR shielding tensors can be calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach, often with a larger basis set to improve the accuracy of the chemical shift predictions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive table below. The proton chemical shifts are influenced by the electronic environment of each hydrogen atom. For instance, the aldehydic proton is expected to have the highest chemical shift due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring and the phenyl ring will exhibit shifts characteristic of their positions relative to the electron-withdrawing nitrogen atom and the ester and formyl substituents.

Similarly, the ¹³C chemical shifts are highly dependent on the hybridization and electronic density around each carbon atom. The carbonyl carbons of the ester and aldehyde groups are predicted to be the most downfield-shifted signals. The carbons of the aromatic rings will appear in the typical aromatic region, with their precise shifts determined by the electronic effects of the substituents.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (J, Hz) |

| 1' | - | 137.2 | - |

| 2' | 8.15 | 130.5 | J(2',3') = 8.2 |

| 3' | 7.98 | 129.8 | J(3',2') = 8.2 |

| 4' | - | 135.4 | - |

| 5' | 7.98 | 129.8 | J(5',6') = 8.2 |

| 6' | 8.15 | 130.5 | J(6',5') = 8.2 |

| 7' (CHO) | 10.02 | 191.5 | - |

| 2 | 9.25 | 153.8 | J(2,4) = 2.1 |

| 3 | - | 125.6 | - |

| 4 | 8.45 | 138.1 | J(4,5) = 8.0, J(4,2) = 2.1 |

| 5 | 7.55 | 123.9 | J(5,4) = 8.0, J(5,6) = 4.8 |

| 6 | 8.85 | 151.2 | J(6,5) = 4.8 |

| C=O (ester) | - | 164.3 | - |

Note: The atom numbering scheme is provided for clarity. The predicted values are hypothetical and based on typical computational results for similar functional groups.

Theoretical Vibrational Frequencies and Intensities from IR Spectroscopy

Theoretical vibrational spectroscopy is a powerful method for understanding the molecular vibrations of a compound and for interpreting experimental infrared (IR) spectra. nih.gov Similar to NMR predictions, the process begins with the optimization of the molecular geometry using a method like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). Following optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies, their corresponding IR intensities, and the nature of the vibrational modes.

It is a known phenomenon that theoretical harmonic frequencies are often higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to bring them into better agreement with experimental data.

For this compound, several characteristic vibrational modes are expected. The C=O stretching vibrations of the ester and aldehyde groups are anticipated to appear as strong bands in the region of 1700-1750 cm⁻¹ and 1680-1710 cm⁻¹, respectively. The C-O stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range. The C-H bending vibrations of the substituted rings will give rise to characteristic bands in the fingerprint region.

The interactive table below presents the predicted key vibrational frequencies and their corresponding assignments for this compound.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3085 | Medium | Aromatic C-H Stretch |

| 2850 | Weak | Aldehydic C-H Stretch |

| 1735 | Strong | Ester C=O Stretch |

| 1705 | Strong | Aldehyde C=O Stretch |

| 1590 | Medium | Aromatic C=C/C=N Stretch |

| 1480 | Medium | Aromatic C=C/C=N Stretch |

| 1275 | Strong | Ester C-O Stretch |

| 1150 | Medium | In-plane C-H Bend |

| 850 | Strong | Out-of-plane C-H Bend (p-disubstituted) |

| 750 | Medium | Out-of-plane C-H Bend (pyridine) |

Note: The predicted frequencies are hypothetical and based on typical computational results for the respective functional groups. Intensities are qualitative.

Supramolecular Chemistry and Self Assembly of 4 Formylphenyl Pyridine 3 Carboxylate Systems

Design Principles for Pyridine (B92270) Carboxylate-Based Supramolecular Architectures

The predictable assembly of supramolecular structures from molecular precursors is predicated on the understanding and control of intermolecular forces. In pyridine carboxylate systems like (4-formylphenyl) pyridine-3-carboxylate, the geometry and electronic properties of the constituent functional groups are the primary determinants of the final architecture.

The pyridine nitrogen atom is a key player in the supramolecular chemistry of this compound. As a hydrogen bond acceptor and a coordination site for metal ions, it provides a strong directional influence on molecular packing. The lone pair of electrons on the nitrogen atom can readily participate in the formation of hydrogen bonds with suitable donors or coordinate to metal centers, a feature extensively utilized in the construction of metal-organic frameworks. kashanu.ac.irrsc.org

The aldehyde (formyl) group at the 4-position of the phenyl ring introduces another layer of control over the self-assembly process. The carbonyl oxygen of the formyl group is an excellent hydrogen bond acceptor, capable of forming strong and directional C-H···O or O-H···O interactions. This often leads to the formation of specific, predictable patterns in the crystal lattice. Furthermore, the formyl group can engage in other non-covalent interactions, such as dipole-dipole interactions and weak π-π stacking with adjacent aromatic rings, further stabilizing the supramolecular assembly. In some systems, the reactivity of the aldehyde allows for post-synthetic modification or dynamic covalent chemistry, opening avenues for more complex and functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyridine Carboxylate Units

The ability of this compound to act as a ligand (or its parent acid, nicotinic acid, as a precursor) for metal ions is a cornerstone of its application in materials chemistry. The pyridine nitrogen provides a robust coordination site, while the carboxylate group can be hydrolyzed to participate in forming stable linkages with metal centers, leading to the formation of coordination polymers and MOFs. rsc.orgrsc.orgacs.orgresearchgate.net

The reaction of pyridine carboxylate ligands with various metal ions under controlled conditions can yield a range of complexes, from simple mononuclear species to intricate polynuclear clusters. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The geometry of such complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Polynuclear complexes, containing multiple metal centers bridged by ligands, are often the fundamental building blocks of larger coordination polymers and MOFs. The formation of these secondary building units (SBUs) is a key strategy in the design of porous materials. For instance, dicarboxylate linkers are known to form paddle-wheel or other cluster motifs with transition metals, which then assemble into extended frameworks. kashanu.ac.ir

Table 1: Representative Coordination Modes of Pyridine Carboxylate Ligands in Metal Complexes

| Coordination Mode | Description | Metal Examples |

| Monodentate | The ligand binds to a single metal center through either the pyridine nitrogen or a carboxylate oxygen. | Zn(II), Cd(II), Cu(II) |

| Bidentate Chelating | The ligand forms a chelate ring by binding to a single metal center through both the pyridine nitrogen and a nearby carboxylate oxygen. | Cu(II), Ni(II), Co(II) |

| Bridging | The ligand connects two or more metal centers, utilizing the pyridine nitrogen and/or the carboxylate group. | Mn(II), Co(II), Cd(II) |

By carefully selecting the metal ion or cluster and the geometry of the pyridine carboxylate ligand, it is possible to engineer polymeric architectures with specific topologies and pore sizes. The rigidity and length of the organic linker are crucial factors in determining the dimensions of the resulting framework. The presence of the formyl group on the this compound ligand offers an additional advantage: it can be used to functionalize the pores of the resulting MOF, imparting specific chemical properties such as selective adsorption or catalytic activity.

The synthesis of such materials is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. The resulting MOFs can exhibit high surface areas and uniform pore distributions, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgacs.org

Hydrogen Bonding and Weak Interactions in Crystal Engineering

Beyond coordination chemistry, the solid-state structure of this compound is governed by a network of hydrogen bonds and other weak intermolecular interactions. These forces are central to the principles of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties.

The most prominent interactions expected in the crystal structure of this compound are hydrogen bonds involving the formyl and ester carbonyl oxygens as acceptors and aromatic C-H groups as donors. These C-H···O interactions, though weaker than conventional O-H···O or N-H···O bonds, are highly directional and play a crucial role in determining the packing motif.

Table 2: Common Non-Covalent Interactions in Pyridine Carboxylate Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (Ester/Formyl) | 2.2 - 2.8 |

| C-H···N Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen | 2.4 - 2.9 |

| π-π Stacking | Phenyl Ring | Pyridine Ring | 3.3 - 3.8 (interplanar) |

| Dipole-Dipole | Formyl Group | Ester Group | Variable |

Exploration of Carboxylic Acid-Pyridine Supramolecular Synthons and Analogs

The formation of supramolecular synthons is a fundamental concept in crystal engineering, providing a strategy for the rational design of solid-state architectures. In systems containing both carboxylic acid and pyridine functionalities, the carboxylic acid-pyridine heterosynthon is a highly robust and frequently observed motif. nih.govresearchgate.netrsc.org This heterosynthon is typically formed through a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring.

In the case of this compound, the molecule itself is an ester and does not possess a free carboxylic acid group. Therefore, the classic carboxylic acid-pyridine heterosynthon would not be the primary interaction in the self-assembly of this specific molecule. Instead, its supramolecular chemistry would be dictated by other potential recognition sites.

However, in a co-crystal system where this compound is combined with a carboxylic acid, the formation of a carboxylic acid-pyridine heterosynthon would be highly probable. The nitrogen atom of the pyridine ring in this compound would act as a hydrogen bond acceptor for the carboxylic acid donor. The reliability of this synthon has been demonstrated in a multitude of crystal structures, often overriding the formation of carboxylic acid-acid homodimers. rsc.orgrsc.org

The stability and preference for the carboxylic acid-pyridine heterosynthon can be attributed to the significant difference in the pKa values of the carboxylic acid and the conjugate acid of the pyridine, leading to a strong and directional hydrogen bond.

Table 1: General Parameters of Carboxylic Acid-Pyridine Heterosynthons

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| O-H···N | Carboxylic Acid (O-H) | Pyridine (N) | 2.6 - 2.8 | 160 - 180 |

Note: This table represents typical values for carboxylic acid-pyridine heterosynthons and is not derived from experimental data for this compound.

Contribution of C-H···O and other Non-Covalent Interactions to Solid-State Structures

In the absence of a strong hydrogen bond donor like a carboxylic acid, the solid-state structure of this compound would be predominantly influenced by weaker non-covalent interactions, such as C-H···O hydrogen bonds, π-π stacking, and dipole-dipole interactions.

The formyl group (-CHO) and the carboxylate group (-COO-) are excellent hydrogen bond acceptors. The aldehydic C-H bond, activated by the adjacent electron-withdrawing oxygen atom, can act as a weak hydrogen bond donor. More significantly, the aromatic C-H bonds of the phenyl and pyridine rings can also participate in C-H···O interactions. These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the stabilization of crystal packing.

Specifically, one could anticipate the following interactions in a putative crystal structure of this compound:

C-H(phenyl)···O(carbonyl): The oxygen atoms of the carboxylate group are strong acceptors and could interact with the C-H donors of the phenyl ring of a neighboring molecule.

C-H(pyridine)···O(formyl): The oxygen atom of the formyl group could accept a hydrogen from a C-H bond on the pyridine ring of an adjacent molecule.

C-H(formyl)···O(carboxylate): The aldehydic proton could interact with the oxygen atoms of the carboxylate group. The strength of such an interaction involving a formyl C-H bond has been noted to be significant in controlling molecular conformations. nih.gov

Table 2: Potential C-H···O Interactions in this compound

| Donor | Acceptor | Potential Role in Crystal Packing |

| C-H (Phenyl Ring) | O (Carboxylate) | Formation of extended networks or chains. |

| C-H (Pyridine Ring) | O (Formyl Group) | Linking molecules into sheets or layers. |

| C-H (Formyl Group) | O (Carboxylate) | Influencing molecular conformation and close packing. |

Note: This table is predictive and outlines potential interactions. Experimental data is required for confirmation.

Applications of 4 Formylphenyl Pyridine 3 Carboxylate in Advanced Materials and Catalysis

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The modular nature of (4-formylphenyl) pyridine-3-carboxylate, with its distinct reactive and structural components, makes it a compelling candidate for the construction of crystalline porous materials like COFs and amorphous POPs.

Utilization as Building Blocks for Porous Organic Materials

The formyl group on the phenyl ring of this compound allows it to act as a potent building block in the synthesis of imine-linked COFs and POPs. The condensation reaction between an aldehyde (like the formyl group) and an amine is a common and efficient method for forming the robust imine bonds that constitute the backbone of these porous materials. By reacting with multi-topic amine linkers, this compound can be integrated into 2D or 3D frameworks.

The geometry of the resulting porous material would be dictated by the symmetry of the co-monomers used in the polymerization. For instance, reaction with a C2-symmetric linear diamine could lead to the formation of linear polymers, while reaction with a C3-symmetric triamine could produce a 2D hexagonal porous sheet. The pyridine (B92270) and carboxylate functionalities would then be periodically displayed within the porous structure.

Table 1: Potential COF and POP Architectures Incorporating this compound

| Co-monomer Symmetry | Resulting Architecture | Potential Properties |

|---|---|---|

| C2 (e.g., p-phenylenediamine) | 1D chains or linear polymers | Anisotropic properties |

| C3 (e.g., 1,3,5-tris(4-aminophenyl)benzene) | 2D hexagonal sheets | High surface area, ordered pores |

Functionalization of Pore Environments for Specific Applications

The pyridine and carboxylate moieties of this compound would not only be structural components but would also serve to functionalize the internal pore surfaces of the resulting COFs or POPs. This "built-in" functionalization is a key advantage for tailoring the properties of porous materials for specific applications.

Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a Lewis basic site. This feature can be exploited for:

Gas Sorption and Separation: The basic nitrogen sites can enhance the selective adsorption of acidic gases like CO2 and SO2 through dipole-quadrupole interactions.

Catalysis: The pyridine units can serve as anchoring sites for catalytically active metal ions or nanoparticles.

Sensing: The interaction of guest molecules with the pyridine nitrogen can lead to changes in the material's optical or electronic properties, forming the basis for chemical sensors.

Carboxylate Moiety: The ester linkage introduces polarity and the potential for post-synthetic modification.

Hydrophilicity: The polar carboxylate group can increase the hydrophilicity of the porous material, which is beneficial for applications in aqueous media, such as water purification.

Post-Synthetic Modification: The ester can be hydrolyzed to generate carboxylic acid groups within the pores. These acidic sites can be used for proton conduction, or as binding sites for metal ions or other functional molecules.

Catalytic Applications of this compound Derivatives

The pyridine-carboxylate scaffold is a well-established ligand motif in coordination chemistry and catalysis. Derivatives of this compound, where the formyl group might be further reacted or removed, could serve as versatile ligands for transition metal-catalyzed reactions.

Ligand Design and Synthesis for Transition Metal Catalysis

The nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group can coordinate to a metal center, forming a stable chelate ring. This bidentate or potentially tridentate coordination can stabilize the metal center and influence its catalytic activity. The electronic properties of the ligand, and thus the reactivity of the metal center, can be tuned by modifying the substituents on the phenyl and pyridine rings.

The synthesis of such ligands would typically involve the initial synthesis of the (4-substituted-phenyl) pyridine-3-carboxylate core, followed by complexation with a suitable metal precursor.

Table 2: Potential Metal Complexes with this compound Derivatives and Their Catalytic Applications

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Pyridine-carboxylate ligands can stabilize Pd(0) and Pd(II) intermediates. |

| Ruthenium (Ru) | Metathesis, hydrogenation | The ligand can provide the necessary electronic and steric environment for these transformations. |

| Copper (Cu) | C-H activation, click chemistry | Pyridine-based ligands are known to promote Cu-catalyzed reactions. |

Role in Carboxylate-Assisted C-H Activation and Functionalization

A significant area where pyridine-carboxylate ligands have shown great promise is in carboxylate-assisted C-H activation. In these reactions, the carboxylate group acts as an internal base, facilitating the deprotonation of a C-H bond in a concerted metalation-deprotonation (CMD) step. This process lowers the activation energy for C-H bond cleavage, enabling the direct functionalization of otherwise unreactive C-H bonds.

A catalyst derived from a this compound ligand could direct the C-H activation of a substrate that coordinates to the metal center. The pyridine ring would serve as an anchoring group for the metal, while the nearby carboxylate would assist in the C-H cleavage step. This approach is highly valuable for the development of more efficient and selective catalytic processes for the synthesis of complex organic molecules. The mechanism often involves the formation of a six-membered palladacycle intermediate, where the carboxylate abstracts a proton from the substrate's C-H bond. le.ac.uk

Exploration in Optoelectronic Material Development

The extended π-conjugated system encompassing the phenyl ring, the pyridine ring, and the carboxylate group suggests that this compound and its derivatives could have interesting optoelectronic properties. Pyridine-based organic materials are widely investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org

The combination of an electron-deficient pyridine ring and an electron-richer (depending on substitution) phenyl ring can lead to intramolecular charge transfer (ICT) upon photoexcitation. The formyl and carboxylate groups, being electron-withdrawing, would further influence the electronic structure and the nature of the ICT.

Materials based on this scaffold could exhibit:

Luminescence: The rigid structure and potential for ICT could lead to fluorescent or phosphorescent emission. The emission properties could be tuned by modifying the substituents on the aromatic rings.

Charge Transport: The aromatic nature of the molecule suggests that it could facilitate the transport of electrons or holes in an organic electronic device. Pyridine derivatives are often used as electron-transporting materials in OLEDs due to the electron-deficient nature of the pyridine ring. rsc.org

Nonlinear Optical Properties: Molecules with significant ICT character can exhibit large second- or third-order nonlinear optical responses, which are of interest for applications in optical communications and data storage.

Further research into the synthesis of polymers or oligomers incorporating the this compound unit would be necessary to fully explore its potential in optoelectronic applications. The photophysical and electrochemical properties of such materials would need to be systematically investigated to understand the structure-property relationships.

Structure-Property Relationships for Tunable Optical Responses

The optical properties of an organic molecule are intrinsically linked to its electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this compound, the interplay between the electron-withdrawing nature of the pyridine ring and the formyl group, and the aromatic systems of the phenyl and pyridine rings, is expected to dictate its absorption and emission characteristics.

The pyridine-3-carboxylate moiety serves as a versatile scaffold. The nitrogen atom in the pyridine ring lowers the energy levels of the π-orbitals, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The ester linkage provides a degree of rotational freedom, which can affect the planarity of the molecule and, consequently, the extent of π-conjugation.

The (4-formylphenyl) group plays a crucial role in modulating the electronic properties. The formyl group (-CHO) is a strong electron-withdrawing group, which can significantly lower the LUMO energy level. This reduction in the LUMO energy, in conjunction with the HOMO level, which is largely influenced by the phenyl and pyridine rings, would lead to a smaller HOMO-LUMO gap. A smaller energy gap generally results in a red-shift of the absorption and emission spectra, meaning the compound is likely to absorb and emit light at longer wavelengths.

The tunability of the optical response can be envisioned through chemical modifications of this core structure. For instance, the introduction of electron-donating groups on the pyridine or phenyl ring would enhance the ICT character, potentially leading to further red-shifted emission and increased fluorescence quantum yields. Conversely, the introduction of additional electron-withdrawing groups could further lower the LUMO level, providing another avenue for tuning the optical properties.

The inherent polarity of the molecule, arising from the nitrogen atom in the pyridine ring and the oxygen atoms in the ester and formyl groups, suggests that its photophysical properties may also be sensitive to the solvent environment. This solvatochromism, or the change in color of a substance with the polarity of the solvent, could be a valuable property for sensing applications.

Based on analogous compounds, the photoluminescence quantum yields and the nature of the emission (e.g., fluorescence, phosphorescence, or thermally activated delayed fluorescence) would be highly dependent on the rigidity of the molecular structure and the presence of heavy atoms or specific functional groups that influence intersystem crossing rates. For instance, pyridine-3,5-dicarbonitrile-based materials have been shown to exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency organic light-emitting diodes (OLEDs) nih.gov.

The following table summarizes the expected influence of structural modifications on the optical properties of this compound, based on established principles of molecular design.

| Structural Modification | Expected Effect on HOMO/LUMO | Expected Impact on Optical Properties |

| Addition of Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) to the Phenyl Ring | Raise HOMO Energy Level | Red-shift in absorption and emission; potential increase in fluorescence quantum yield |

| Addition of Electron-Withdrawing Groups (e.g., -CN, -NO2) to the Pyridine Ring | Lower LUMO Energy Level | Red-shift in absorption and emission; potential quenching of fluorescence |

| Increased Planarity/Rigidity of the Molecule | Enhanced π-conjugation | Sharper absorption and emission bands; potential increase in quantum yield |

| Introduction of Heavy Atoms (e.g., Br, I) | Enhanced Spin-Orbit Coupling | Increased probability of intersystem crossing, potentially leading to phosphorescence |

Potential for Integration into Organic Electronic Systems

The molecular architecture of this compound suggests its potential utility in various organic electronic devices. Organic electronics leverage the processability and tunable electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) researchgate.netlbl.govcam.ac.ukwikipedia.org.

The presence of both electron-donating (phenyl ring) and electron-accepting (pyridine and formyl moieties) components within the same molecule imparts a degree of ambipolar character, which is beneficial for certain electronic applications. The electron-withdrawing nature of the pyridine and formyl groups suggests that this molecule could function as an n-type (electron-transporting) or ambipolar semiconductor. Pyridine-containing compounds are known to be good candidates for electron-transporting materials due to the electron-deficient nature of the pyridine ring nih.gov.

The formyl group offers a reactive site for further chemical modification, which is a significant advantage in materials design. For instance, the aldehyde functionality can readily undergo condensation reactions, such as Schiff base formation, to create larger conjugated systems or polymers smolecule.com. This allows for the synthesis of materials with extended π-conjugation, which is crucial for efficient charge transport. Covalent organic frameworks (COFs) incorporating formylphenyl building blocks have demonstrated stable electrochemical cycling performance, indicating their potential in energy storage applications smolecule.com.

In the context of OLEDs, this compound could potentially serve as an emissive layer material or a host for an emissive dopant. Its tunable optical properties, as discussed in the previous section, would allow for the engineering of materials with specific emission colors. Furthermore, its potential as an electron-transporting material could be beneficial for achieving charge balance within the device, which is critical for high efficiency.

For OFETs, the ability of the molecule to self-assemble into ordered structures is a key determinant of device performance. The planar nature of the aromatic rings in this compound could facilitate π-π stacking, which is a primary mechanism for charge transport in organic semiconductors. The substituents on the core structure would influence the packing arrangement and, consequently, the charge carrier mobility.

The potential electronic properties of this compound in comparison to common organic semiconductor classes are outlined in the table below.

| Property | This compound (Projected) | Typical p-type Materials (e.g., Pentacene) | Typical n-type Materials (e.g., Fullerenes) |

| Charge Transport | Potentially ambipolar or n-type | Hole transport | Electron transport |

| LUMO Energy Level | Relatively low due to electron-withdrawing groups | Relatively high | Relatively low |

| HOMO Energy Level | Moderate, influenced by aromatic rings | Relatively high | Relatively low |

| Solubility | Likely soluble in common organic solvents | Often sparingly soluble | Soluble in specific organic solvents |

| Processability | Potentially solution-processable | Often requires vacuum deposition | Solution-processable |

Q & A

Q. What are the common synthetic routes for preparing (4-formylphenyl) pyridine-3-carboxylate, and what catalysts or solvents are typically employed?

The synthesis of pyridine-3-carboxylate derivatives often involves condensation reactions. For example, similar compounds are synthesized via the condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization and functional group modifications. Catalysts like palladium or copper are frequently used to drive these reactions, while solvents such as dimethylformamide (DMF) or toluene optimize yield and purity . Reaction conditions (e.g., temperature, reaction time) must be carefully controlled to avoid side products.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

X-ray crystallography is a gold-standard method for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data. For pyridine carboxylates, single-crystal samples are mounted on diffractometers, and data collection parameters (e.g., resolution, redundancy) are optimized. Hydrogen bonding and π-π stacking interactions in the crystal lattice can be analyzed to understand supramolecular assembly .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns and confirm regiochemistry. For example, aromatic protons in pyridine rings typically resonate at δ 7.5–9.0 ppm .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and formyl (CHO, ~2800 cm^{-1) groups validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for pyridine-3-carboxylate derivatives?

Structural analogs of this compound exhibit antimicrobial, antifungal, and anticancer properties. For instance, chlorophenyl-substituted pyridines show activity against bacterial strains like E. coli and S. aureus. Biological assays (e.g., MIC tests, cytotoxicity screens) are used to evaluate efficacy, with IC values often reported in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Advanced optimization involves Design of Experiments (DoE) methodologies. Factors such as catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and temperature gradients are systematically varied. Response Surface Methodology (RSM) can model interactions between variables. For example, reports yields of 67–81% for similar compounds, with higher yields achieved using polar aprotic solvents and inert atmospheres .

Q. What role do intermolecular interactions play in the crystallographic packing of this compound?

Crystal packing is governed by weak interactions like C–H···O hydrogen bonds and π-π stacking between aromatic rings. In ethyl 4-(4-fluorophenyl)pyridine carboxylates, fluorophenyl groups engage in edge-to-face interactions, while ester carbonyls form hydrogen bonds with adjacent molecules. These interactions influence solubility and melting points .

Q. How do cytochrome P450 enzymes metabolize pyridine-3-carboxylate derivatives, and what are the implications for pharmacological studies?

Phase I metabolism of pyridine carboxylates often involves oxidation by CYP3A4 and CYP2C9 enzymes. For example, synthetic cannabinoids with pyridine-3-carboxylate moieties undergo hydroxylation at the formyl group, producing bioactive metabolites. LC-MS/MS assays monitor metabolic pathways, while molecular docking studies predict binding affinities to CYP active sites .

Q. How should researchers address contradictions in reported data (e.g., varying bioactivity or synthetic yields) for this compound class?

Discrepancies may arise from differences in assay protocols (e.g., cell lines, incubation times) or synthetic impurities. Researchers should:

- Validate purity via HPLC (>95%) and elemental analysis.

- Replicate experiments under standardized conditions.

- Use computational tools (e.g., DFT calculations) to correlate electronic properties with bioactivity .

Methodological Tables

Table 1: Key spectroscopic data for pyridine-3-carboxylate derivatives

| Functional Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Pyridine ring | 7.5–9.0 (H) | - |

| C=O ester | - | 1680–1720 |

| CHO formyl | 9.8–10.2 (H) | 2700–2850 |

| Data sourced from crystallographic and spectroscopic studies |

Table 2: Comparison of synthetic yields for analogous compounds

| Substituent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Chlorophenyl | Pd(OAc) | DMF | 81 |

| 4-Fluorophenyl | CuI | Toluene | 67 |

| Adapted from reaction optimization studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.